molecular formula C17H13NO2 B13821715 4-(2-Methylquinolin-6-yl)benzoic acid CAS No. 216059-94-8

4-(2-Methylquinolin-6-yl)benzoic acid

Cat. No.: B13821715
CAS No.: 216059-94-8
M. Wt: 263.29 g/mol
InChI Key: SHHICGOAKYAUQJ-UHFFFAOYSA-N
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Description

4-(2-Methylquinolin-6-yl)benzoic acid is an organic compound with the molecular formula C16H11NO2 It is a derivative of quinoline and benzoic acid, featuring a quinoline ring substituted with a methyl group at the 2-position and a benzoic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylquinolin-6-yl)benzoic acid typically involves the reaction of substituted 4-chloro-2-methylquinolines with 2- and 4-aminobenzoic acids. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylquinolin-6-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-(2-Methylquinolin-6-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylquinolin-6-yl)benzoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and benzoic acid moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Quinolin-6-yl)benzoic acid
  • Benzoic acid, 4-(3-quinolinyl)
  • 4-(2-Methylquinolin-4-ylamino)benzoic acid

Uniqueness

4-(2-Methylquinolin-6-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position of the quinoline ring differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations .

Properties

CAS No.

216059-94-8

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-(2-methylquinolin-6-yl)benzoic acid

InChI

InChI=1S/C17H13NO2/c1-11-2-3-15-10-14(8-9-16(15)18-11)12-4-6-13(7-5-12)17(19)20/h2-10H,1H3,(H,19,20)

InChI Key

SHHICGOAKYAUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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